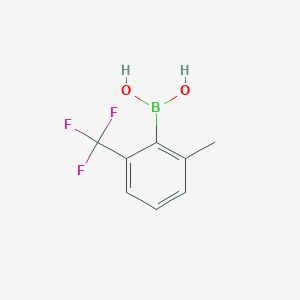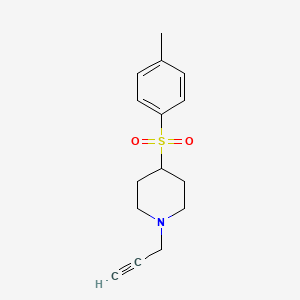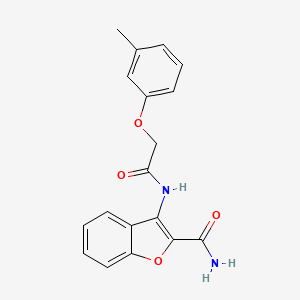
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methyl-6-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. The use of continuous flow reactors and more efficient catalysts can enhance the yield and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. This compound can also participate in other reactions like oxidation to form the corresponding phenol or reduction to yield the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under reflux conditions.
Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents in an aqueous or organic solvent.
Reduction: Often involves the use of reducing agents like sodium borohydride in an appropriate solvent.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boranes: Produced through reduction processes.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which (2-Methyl-6-(trifluoromethyl)phenyl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the methyl and trifluoromethyl substituents, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the trifluoromethyl group, resulting in different electronic properties and reactivity.
2,6-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups, which can further enhance its reactivity and stability in chemical reactions.
Uniqueness
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents provides a balance of steric and electronic effects, making it a versatile and highly reactive compound in various synthetic applications.
Eigenschaften
IUPAC Name |
[2-methyl-6-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-3-2-4-6(8(10,11)12)7(5)9(13)14/h2-4,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUVIOMQOXAQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(F)(F)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2R,3R)-2-methyl-1-[2-[methyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]carbamate](/img/structure/B2832997.png)
![4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2832999.png)




![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2833009.png)
![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)
![7-fluoro-2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2833013.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)

